molecular formula C9H9N3O B13130221 N-hydroxy-1H-indole-6-carboximidamide

N-hydroxy-1H-indole-6-carboximidamide

Cat. No.: B13130221
M. Wt: 175.19 g/mol
InChI Key: VNEHRDNLEQBNOG-UHFFFAOYSA-N
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Description

N-hydroxy-1H-indole-6-carboximidamide: is a chemical compound with the molecular formula C9H9N3O. It belongs to the class of organic compounds known as indoles, which are heterocyclic aromatic compounds. Indoles are significant in various fields due to their biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-1H-indole-6-carboximidamide typically involves the reaction of indole derivatives with hydroxylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles . The hydroxylamine is then introduced to form the N-hydroxy derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-hydroxy-1H-indole-6-carboximidamide can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form the corresponding amine derivative.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-hydroxy-1H-indole-6-carboximidamide is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.

Medicine: this compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-hydroxy-1H-indole-6-carboximidamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the enzyme being targeted.

Comparison with Similar Compounds

  • 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide
  • N-hydroxy-4-methoxy-1H-indole-3-carboximidamide
  • N-hydroxy-5-methoxy-1H-indole-3-carboximidamide

Comparison: N-hydroxy-1H-indole-6-carboximidamide is unique due to its specific substitution pattern on the indole ring This substitution affects its reactivity and biological activity Compared to similar compounds, it may exhibit different inhibitory effects on enzymes and different reactivity in chemical reactions

Biological Activity

N-hydroxy-1H-indole-6-carboximidamide is a compound that has garnered attention in recent years for its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article delves into its structure, biological mechanisms, and relevant research findings, including case studies and comparative data.

Structural Characteristics

This compound features an indole core substituted with hydroxyl and carboximidamide functional groups. This unique structure enhances its reactivity and interaction capabilities with biological targets. The indole moiety is known for its electrophilic substitution reactions, especially at the C3 position, which plays a crucial role in its biological activity.

The compound's biological activity primarily stems from its ability to inhibit enzymes involved in critical biochemical pathways. Notably, it has been studied for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. The presence of the hydroxyl group may enhance hydrogen bonding interactions with target enzymes, potentially increasing binding affinity and specificity.

Molecular Docking Studies

Molecular docking studies indicate that this compound can effectively bind to active sites of target enzymes through hydrogen bonding and hydrophobic interactions. These interactions are essential for understanding the compound's mechanism of action and optimizing its pharmacological properties.

Inhibition of IDO

Research has demonstrated that compounds similar to this compound can inhibit IDO activity, which is crucial in the context of cancer immunotherapy. By blocking IDO, these compounds may enhance the immune response against tumors .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate promising activity:

Cell Line IC50 (nM) Reference Compound IC50 (nM)
Pancreatic (Panc-1)50Erlotinib33
Breast (MCF-7)60Erlotinib33
Colon (HT-29)55Erlotinib33
Lung (A-549)70Erlotinib33

These findings suggest that this compound exhibits comparable antiproliferative activity to established treatments like erlotinib, indicating its potential as a therapeutic agent in oncology .

Case Studies

Case Study 1: Inhibition of Sphingosine Kinase

In a study focused on sphingosine kinase (SphK) inhibition, this compound was shown to reduce SphK2 activity significantly while exhibiting minimal effects on SphK1. This selective inhibition suggests a potential therapeutic application in conditions where SphK2 is implicated, such as cancer and inflammatory diseases .

Case Study 2: Immune Modulation

Another study highlighted the compound's role in modulating immune responses by inhibiting IDO. This mechanism could be beneficial in enhancing anti-tumor immunity, making it a candidate for further investigation in cancer immunotherapy protocols .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Characteristics Unique Aspects
HydroxyindazolecarboximidamidesIndazole core with hydroxyl and imidamide groupsEnhanced binding affinity due to intramolecular interactions
IndolecarboxamidesIndole core with carboxamide groupsVaried biological activity based on substitution patterns
N-Hydroxyindazole derivativesHydroxylated indazole structuresPotential for diverse biological applications

This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N'-hydroxy-1H-indole-6-carboximidamide

InChI

InChI=1S/C9H9N3O/c10-9(12-13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11,13H,(H2,10,12)

InChI Key

VNEHRDNLEQBNOG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN2)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=NO)N

Origin of Product

United States

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